molecular formula C7H4ClF3O2S B13166144 (3,4,5-Trifluorophenyl)methanesulfonyl chloride

(3,4,5-Trifluorophenyl)methanesulfonyl chloride

Cat. No.: B13166144
M. Wt: 244.62 g/mol
InChI Key: TXFSUBZWKFAUSK-UHFFFAOYSA-N
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Description

(3,4,5-Trifluorophenyl)methanesulfonyl chloride is a specialized biochemical reagent that serves as a critical building block in organic synthesis and medicinal chemistry. Its primary value lies in its role as a sulfonylation agent, particularly for the synthesis of sulfonamide derivatives. The compound features a benzylic sulfonyl chloride group attached to a 3,4,5-trifluorophenyl ring; the electron-withdrawing nature of the fluorine atoms enhances the reactivity of the sulfonyl chloride moiety and can improve the metabolic stability and membrane permeability of the resulting molecules. A prominent application of this reagent is in the construction of Proteolysis Targeting Chimeras (PROTACs), where it is used to incorporate a sulfonamide group into the E3 ligase-binding ligand. For instance, it is a key precursor in the synthesis of ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, as documented in scientific literature on PROTAC design . Suppliers like Ambeed and BLDpharm list this compound for research purposes. It is also utilized in the discovery and development of pharmaceutical candidates, including kinase inhibitors and other small molecule therapeutics, where the introduction of a sulfonamide functional group is a common strategy to modulate biological activity and physicochemical properties. This product is intended for research applications only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H4ClF3O2S

Molecular Weight

244.62 g/mol

IUPAC Name

(3,4,5-trifluorophenyl)methanesulfonyl chloride

InChI

InChI=1S/C7H4ClF3O2S/c8-14(12,13)3-4-1-5(9)7(11)6(10)2-4/h1-2H,3H2

InChI Key

TXFSUBZWKFAUSK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)CS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Chlorination of (3,4,5-Trifluorophenyl)methanesulfonic Acid

The most common and reliable method to prepare this compound involves chlorination of the corresponding sulfonic acid using thionyl chloride (SOCl₂). This procedure is well-documented for methanesulfonyl chloride derivatives and can be adapted for the trifluorophenyl-substituted analog.

Typical procedure:

  • The sulfonic acid is heated to approximately 90–100 °C.
  • Thionyl chloride is added slowly over several hours under reflux.
  • The reaction mixture is maintained at this temperature for additional hours to ensure complete conversion.
  • Excess thionyl chloride is removed by distillation under reduced pressure.
  • The product is purified by vacuum distillation or recrystallization.

This method yields the sulfonyl chloride in good to excellent yields (typically 70–90%) with high purity.

Example data from literature for methanesulfonyl chloride (as a close analog):

Parameter Value
Starting material Methanesulfonic acid
Chlorinating agent Thionyl chloride (SOCl₂)
Temperature 95 °C
Reaction time 4 hours addition + 3.5 hours reflux
Yield 71%
Distillation temperature 67–73 °C (20 mmHg)

This procedure is expected to be similarly effective for (3,4,5-trifluorophenyl)methanesulfonic acid, although reaction conditions may require optimization due to the electron-withdrawing trifluorophenyl group affecting reactivity.

Synthesis via Grignard Reagent and Sulfuryl Chloride

An alternative method involves the preparation of the arylmethyl Grignard reagent followed by reaction with sulfuryl chloride:

  • The (3,4,5-trifluorophenyl)methyl bromide or chloride is reacted with magnesium metal in anhydrous ether to form the corresponding Grignard reagent.
  • This Grignard reagent is then treated with sulfuryl chloride (SO₂Cl₂) at low temperature.
  • The reaction proceeds to form the sulfonyl chloride with magnesium halide salts as byproducts.

This method allows for direct formation of the sulfonyl chloride from halogenated precursors without isolating the sulfonic acid intermediate. It is particularly useful when sulfonic acid synthesis is challenging or when the substrate is sensitive to harsh acidic conditions.

Radical Chlorination of Methylsulfonyl Precursors

Radical chlorination of methylsulfonyl compounds using sulfuryl chloride and radical initiators (e.g., anhydrous sulfuric acid or peroxides) has been reported for methanesulfonyl chloride synthesis. This approach may be adapted for the trifluorophenyl derivative:

  • The methylsulfonyl precursor is reacted with sulfuryl chloride in the presence of a radical initiator.
  • The reaction proceeds via radical substitution to introduce the sulfonyl chloride moiety.
  • The product is isolated by extraction and purification.

This method can be less selective and may require careful control of reaction conditions to avoid side reactions.

Chlorination of (3,4,5-Trifluorophenyl)methanesulfonate Salts

Another approach involves preparing the sodium or potassium salt of (3,4,5-trifluorophenyl)methanesulfonate, followed by chlorination with phosphorus pentachloride (PCl₅) or thionyl chloride:

  • The sulfonate salt is reacted with PCl₅ or SOCl₂ under reflux.
  • The sulfonyl chloride is formed with concomitant release of phosphorus oxychloride or sulfur dioxide.
  • The product is purified by distillation.

This method is classical and widely used for arylsulfonyl chlorides but may require careful handling of corrosive reagents and byproducts.

Comparative Analysis of Preparation Methods

Method Starting Material Reagents Conditions Yield (%) Advantages Disadvantages
Chlorination of sulfonic acid (3,4,5-Trifluorophenyl)methanesulfonic acid Thionyl chloride (SOCl₂) 90–100 °C, reflux 4–7 hours 70–90 High purity, straightforward Requires sulfonic acid intermediate
Grignard reagent + sulfuryl chloride (3,4,5-Trifluorophenyl)methyl halide Mg, SO₂Cl₂ Anhydrous ether, low temp Moderate Direct synthesis, no acid needed Requires preparation of Grignard
Radical chlorination Methylsulfonyl precursors SO₂Cl₂, radical initiator Variable, radical conditions Variable Potentially simple Low selectivity, side reactions
Chlorination of sulfonate salts Sodium/potassium sulfonate salts PCl₅ or SOCl₂ Reflux Moderate Classical, well-known Handling of corrosive reagents

Research Findings and Notes

  • The presence of electron-withdrawing fluorine atoms in the 3,4,5-positions of the phenyl ring can influence the reactivity of the sulfonic acid and intermediates, potentially requiring longer reaction times or modified conditions to achieve complete chlorination.
  • Purification by vacuum distillation is preferred to avoid decomposition, as sulfonyl chlorides are sensitive to heat and moisture.
  • Analytical methods such as ^1H NMR, ^13C NMR, IR spectroscopy, and mass spectrometry are essential to confirm the structure and purity of the product.
  • Literature on closely related trifluorophenyl sulfonyl chlorides indicates yields typically range from 70% to 90% with proper optimization.

Chemical Reactions Analysis

Types of Reactions

(3,4,5-Trifluorophenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamide: Formed from the reaction with amines

    Sulfonate Esters: Formed from the reaction with alcohols

    (3,4,5-Trifluorophenyl)methanesulfonic acid: Formed from reduction reactions.

Mechanism of Action

The mechanism of action of (3,4,5-Trifluorophenyl)methanesulfonyl chloride involves its high reactivity as an electrophile. It reacts with nucleophiles to form stable sulfonamide and sulfonate ester derivatives. The molecular targets and pathways involved in its reactions include the nucleophilic attack on the sulfonyl chloride group, leading to the formation of the desired products .

Comparison with Similar Compounds

Key Differences :

  • Substituent Effects : The 3,4,5-trifluorophenyl group provides stronger electron withdrawal compared to a single para-CF₃ or unsubstituted phenyl ring, increasing electrophilicity .
  • Reactivity : Trifluoromethanesulfonyl chloride (CF₃SO₂Cl) is more volatile (bp 29–32°C) but less sterically hindered than aryl-substituted analogues.

Physicochemical Properties

Property This compound [4-(Trifluoromethyl)phenyl]methanesulfonyl Chloride Trifluoromethanesulfonyl Chloride
Boiling Point (°C) Not reported (estimated >150°C) Not reported 29–32
Density (g/mL) ~1.5–1.6 (predicted) ~1.5–1.6 1.583
Solubility Soluble in polar aprotic solvents (e.g., THF) Similar Soluble in DCM, THF

Notes:

  • The higher molecular weight and aromaticity of aryl-substituted derivatives result in elevated boiling points compared to trifluoromethanesulfonyl chloride.
  • Fluorine substitution increases density due to higher atomic mass .

Reactivity

  • Nucleophilic Substitution: The sulfonyl chloride group reacts with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, or thiosulfonates. The 3,4,5-trifluorophenyl group enhances reactivity due to electron withdrawal, enabling faster reactions than non-fluorinated analogues .
  • Thermal Stability : Decomposes upon heating, releasing toxic gases (e.g., SO₂, HCl) .

Handling Precautions :

  • Use PPE (gloves, goggles), local exhaust ventilation, and avoid contact with water to prevent HCl release .
  • Store in cool, dry conditions away from oxidizers .

Biological Activity

(3,4,5-Trifluorophenyl)methanesulfonyl chloride is a compound characterized by its trifluoromethyl-substituted phenyl group and a methanesulfonyl functional group. Its unique structure imparts significant biological activity, particularly in the fields of oncology and inflammation. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C7H6F3ClO2S
  • Molecular Weight : 227.19 g/mol
  • Structure : The presence of three fluorine atoms enhances the compound's electrophilicity and reactivity.

The biological activity of this compound is primarily attributed to its role as an inhibitor of autotaxin, an enzyme involved in the production of lysophosphatidic acid (LPA). LPA is implicated in various pathological processes including cancer progression and inflammation. The trifluoromethyl group significantly influences the compound's interaction with biological targets due to its strong electron-withdrawing properties.

Biological Activity Overview

  • Inhibition of Autotaxin :
    • Studies indicate that (3,4,5-trifluorophenyl)methanesulfonamide (the corresponding amide) exhibits potent inhibitory effects on autotaxin, making it a candidate for therapeutic applications in oncology and inflammatory diseases.
    • The IC50 values against various cancer cell lines have been reported as follows:
      • HCT116: 17.8 μM
      • HePG2: 12.4 μM
      • HOS: 17.6 μM .
  • Antimicrobial Properties :
    • Compounds with similar structures have been investigated for their antimicrobial properties. The trifluoromethyl substitution enhances their activity against resistant strains of bacteria .
  • Cancer Therapeutics :
    • Research has shown that this compound can impede the development and progression of several cancers by modulating apoptotic pathways through inhibition of specific proteins such as Bcl-2 .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of (3,4,5-trifluorophenyl)methanesulfonamide compared to structurally similar compounds:

Compound NameStructure FeaturesUnique PropertiesBiological Activity
(3-Fluorophenyl)methanesulfonamideOne fluorine substituentLower potency against autotaxin compared to trifluoro derivativeModerate anti-cancer activity
(4-Fluorophenyl)methanesulfonamideOne fluorine substituentDifferent biological activities due to substitution positionVariable activity
(2,4-Difluorophenyl)methanesulfonamideTwo fluorine substituentsIntermediate potency; used in different synthetic pathwaysModerate anti-cancer activity
TriflamideTrifluoromethyl group and amideStronger electron-withdrawing propertiesUsed extensively as a reagent

Case Studies

  • Study on Cancer Cell Lines :
    • A study conducted on various cancer cell lines demonstrated that (3,4,5-trifluorophenyl)methanesulfonamide significantly down-regulated genes associated with tumor growth such as BRCA1 and TP53, indicating its potential as a therapeutic agent in cancer treatment .
  • Antimicrobial Activity Assessment :
    • In vitro tests showed that compounds derived from methanesulfonyl chloride exhibited remarkable antibacterial activities against MRSA strains with minimum inhibitory concentrations (MIC) ranging from 0.5 to 2.0 μg/mL .

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